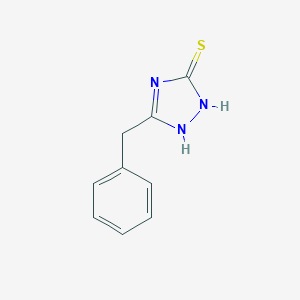

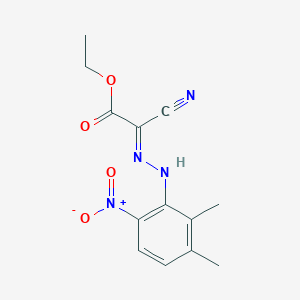

5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

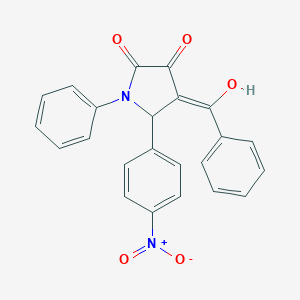

5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione is a compound that belongs to the 1,2,4-triazole class . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a multicomponent reaction under green chemistry conditions using lemon juice as an acidic catalyst . An equimolar mixture of 2-(3-amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid derivative, 4-chlorobenzaldehyde, and acetylacetone or ethyl acetoacetate is mixed in water–ethanol and then treated with fresh lemon juice .Molecular Structure Analysis

The molecular structure of this compound is characterized by different spectral and elemental analyses . The presence of the 1,2,4-triazole ring in its structure is a key feature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are characterized by the use of a multicomponent reaction under green chemistry conditions . The reaction involves the use of lemon juice as an acidic catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by different spectral and elemental analyses . The compound is described as having promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .Applications De Recherche Scientifique

Antioxidant and Antiradical Activity

Compounds containing the 1,2,4-triazole-3-thione moiety, including derivatives like 5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione, have shown high indicators of antioxidant and antiradical activity. These compounds' efficacy is often compared to biogenic amino acids such as cysteine due to their shared feature of a free SH-group. This property suggests their potential in mitigating the effects of high doses of radiation and improving biochemical processes in affected patients. The synthesis and pharmacological activity studies on these compounds, including 5-R-5R1-3-heteryltio-1,2,4-triazoles, underline new possibilities for synthesized 1,2,4-triazole-3-tiones in medical and biochemical research (А. G. Kaplaushenko, 2019).

Broad Range of Biological Activities

1,2,4-Triazole derivatives have been extensively studied for their broad range of biological activities. This includes antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and more. These studies highlight the versatility of 1,2,4-triazole derivatives as a base for developing biologically active substances, showcasing their potential in creating new pharmaceuticals and healthcare applications. This body of research supports the idea that 1,2,4-triazole and its derivatives, such as this compound, are promising directions for future scientific investigations and applications in medicine and pharmacology (M. V. Ohloblina, 2022).

Synthetic Routes and Chemical Reactivities

The exploration of synthetic routes for 1,2,4-triazoles underscores the chemical reactivity and potential applications of these compounds in drug discovery, material science, and more. The stability of the 1,2,4-triazole ring to hydrolysis and its significant dipole moment make it an attractive scaffold for engaging in hydrogen bonding and dipole-dipole interactions with biological targets. This research stream provides insight into the synthetic versatility of 1,2,4-triazoles, including this compound, paving the way for their application across various domains of science and engineering (C. Kaushik et al., 2019).

Mécanisme D'action

Target of Action

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is known to have a broad spectrum of biological activities . The primary target of this compound is the VIM-2 Metallo-β-Lactamase (MBL) protein . This protein is involved in antibiotic resistance, making it a crucial target for new antimicrobial agents .

Mode of Action

The compound interacts with its target, the VIM-2 Metallo-β-Lactamase protein, by binding to its active site . The binding is characterized by minimal binding energy and good affinity, suggesting a strong interaction between the compound and its target . This interaction likely results in the inhibition of the protein’s activity, thereby potentially reducing antibiotic resistance .

Biochemical Pathways

By inhibiting the VIM-2 Metallo-β-Lactamase protein, the compound could disrupt the normal functioning of this protein, potentially reversing antibiotic resistance .

Result of Action

The molecular and cellular effects of 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione’s action are likely related to its inhibitory effect on the VIM-2 Metallo-β-Lactamase protein. By inhibiting this protein, the compound could potentially reduce antibiotic resistance, enhancing the effectiveness of existing antibiotics .

Orientations Futures

The future directions for the research and development of 1,2,4-triazole derivatives, including 5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione, involve further investigations on this scaffold to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Propriétés

IUPAC Name |

5-benzyl-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFPLALYSZUTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=S)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28384-40-9 |

Source

|

| Record name | 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitrobenzaldehyde [2-(methylsulfanyl)-5-pyrimidinyl]hydrazone](/img/structure/B385846.png)

![Ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385850.png)

![methyl 5-nitro-4-[(methylamino)carbonyl]-1H-imidazole-1-carboxylate](/img/structure/B385856.png)

![ethyl cyano[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]acetate](/img/structure/B385861.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)